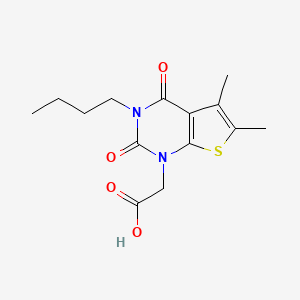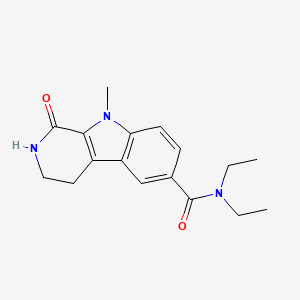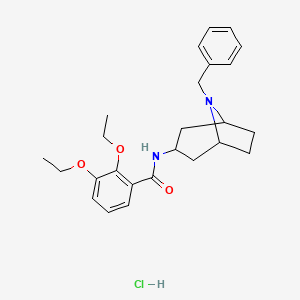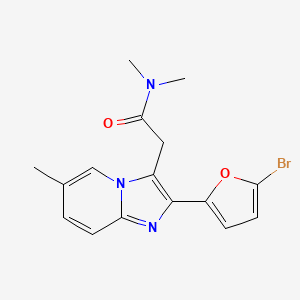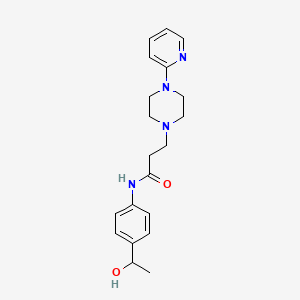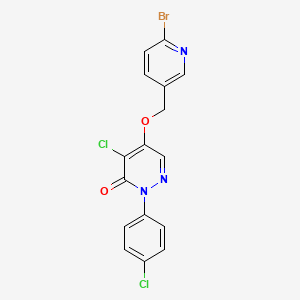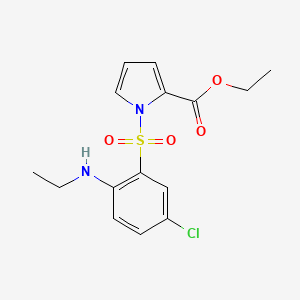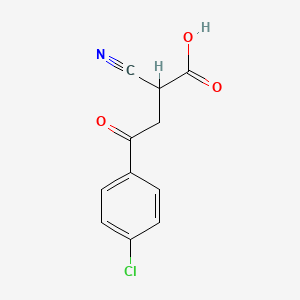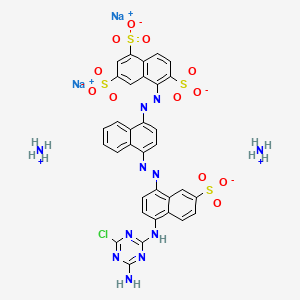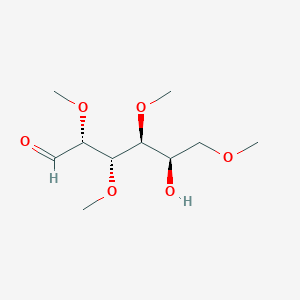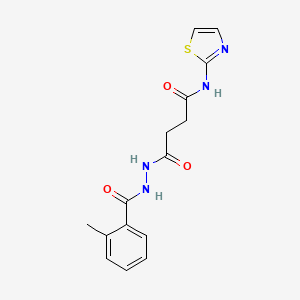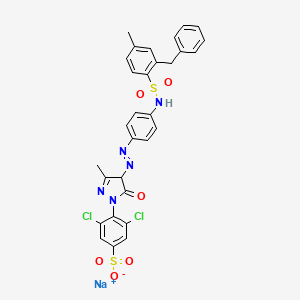
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is notable for its intricate structure, which includes multiple functional groups such as sulphonyl, azo, and pyrazolyl groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate typically involves multiple steps, each requiring specific reagents and conditions. The process generally starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the Azo Group: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound to form the azo linkage.
Sulphonylation: Introduction of the sulphonyl group is achieved through the reaction of the intermediate with sulphonyl chloride in the presence of a base.
Pyrazole Formation: The pyrazole ring is typically formed through cyclization reactions involving hydrazines and diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations in industrial synthesis include the selection of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulphonyl group can yield sulfoxides or sulfones, while reduction of the azo group results in aromatic amines.
科学的研究の応用
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl and azo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrazole ring may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Other Sulphonyl Azo Compounds: These compounds share similar structural features but may differ in their specific substituents, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its multifunctional nature, allowing it to participate in a wide range of chemical reactions and applications. Its combination of sulphonyl, azo, and pyrazole groups makes it a versatile and valuable compound in various fields of research and industry.
特性
CAS番号 |
94213-47-5 |
|---|---|
分子式 |
C30H24Cl2N5NaO6S2 |
分子量 |
708.6 g/mol |
IUPAC名 |
sodium;4-[4-[[4-[(2-benzyl-4-methylphenyl)sulfonylamino]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-3,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C30H25Cl2N5O6S2.Na/c1-18-8-13-27(21(14-18)15-20-6-4-3-5-7-20)44(39,40)36-23-11-9-22(10-12-23)33-34-28-19(2)35-37(30(28)38)29-25(31)16-24(17-26(29)32)45(41,42)43;/h3-14,16-17,28,36H,15H2,1-2H3,(H,41,42,43);/q;+1/p-1 |
InChIキー |
BUWVRRJVXACISG-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=C(C=C4Cl)S(=O)(=O)[O-])Cl)C)CC5=CC=CC=C5.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



